

# An In-depth Technical Guide to the Chemical Properties of Solvent Yellow 82

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## Compound of Interest

Compound Name: Solvent Yellow 82

CAS No.: 12227-67-7

Cat. No.: B1174984

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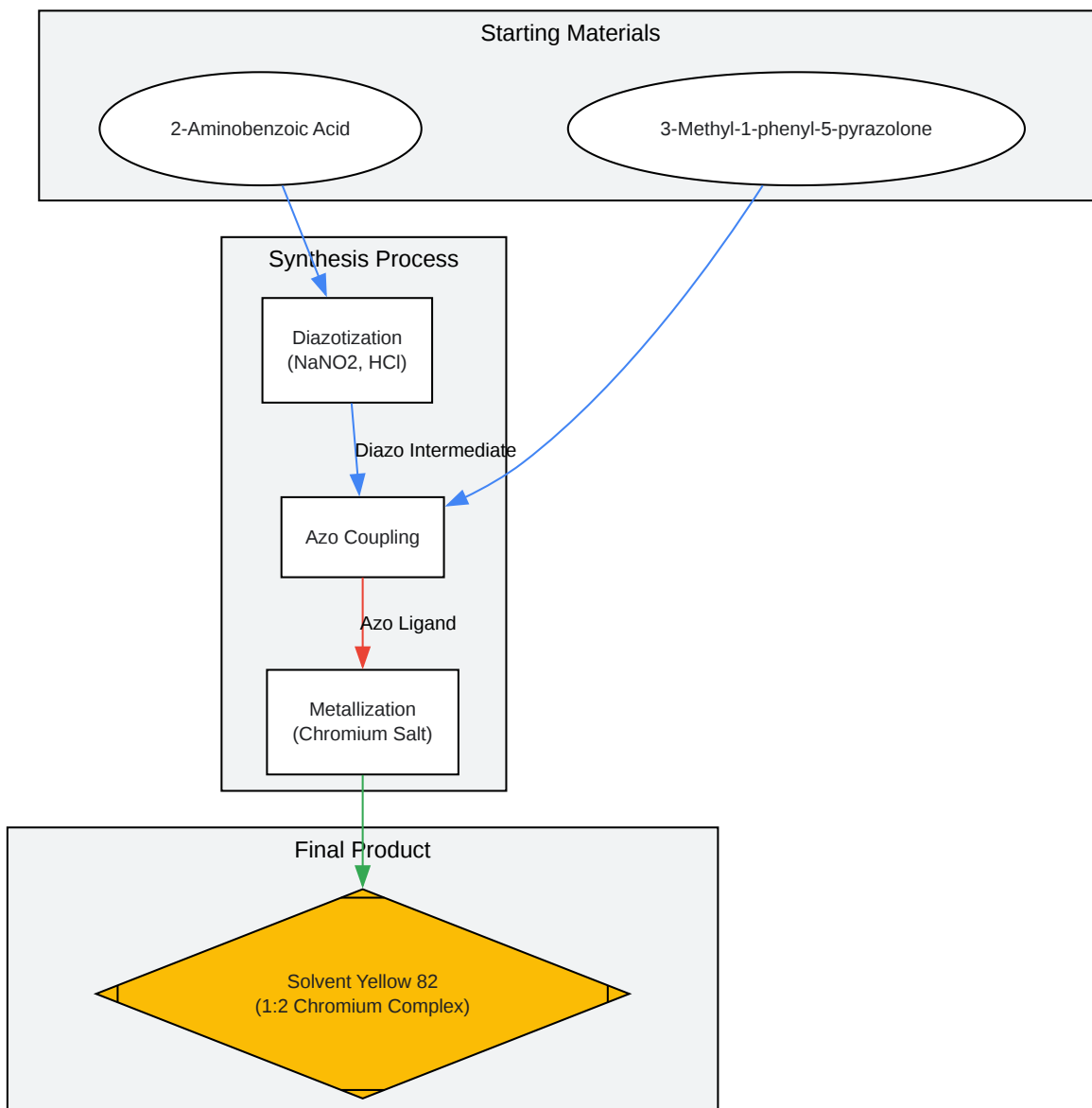
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of C.I. **Solvent Yellow 82** (CAS No. 12227-67-7), a metal-complex azo dye. The information is compiled to assist in research, development, and quality control applications, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of key chemical information.

## Chemical Identity and Structure

**Solvent Yellow 82** is a monoazo dye belonging to the metal-complex chemical class.<sup>[1][2]</sup> Specifically, it is a 1:2 chromium complex, meaning one chromium ion is coordinated with two molecules of the azo dye ligand.<sup>[3]</sup> The dye is synthesized through the diazotization of 2-Aminobenzoic acid, which is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. This resulting azo compound is subsequently complexed with chromium.<sup>[2]</sup>

The structure of the pre-metallized azo ligand is systematically formed, leading to the final stable chromium complex.



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**Caption:** Synthesis pathway of **Solvent Yellow 82**.

Based on this synthesis, the chemical structure of the final 1:2 chromium complex can be depicted as follows.

**Caption:** Proposed chemical structure of **Solvent Yellow 82**.

## Physical and Chemical Properties

**Solvent Yellow 82** is a reddish-yellow powder.[3] It is known for its excellent solubility in a wide range of organic solvents and good stability to heat and light.[4][5]

**Table 1: General Physical and Chemical Properties of Solvent Yellow 82**

Property	Value	Source(s)
C.I. Name	Solvent Yellow 82	[1][3]
CAS Number	12227-67-7	[1][2]
Molecular Formula	C <sub>17</sub> H <sub>13</sub> N <sub>4</sub> NaO <sub>3</sub> (for the ligand salt)	[2][6]
Molecular Weight	344.3 g/mol (for the ligand salt)	[1][2]
Appearance	Yellow to Reddish-Yellow Powder	[3][4]
Melting Point	>215 °C	[7]
Heat Resistance	190-200 °C	[1][5]
pH (1% solution)	6.0 - 8.15	[1][3]
Light Fastness (1-8 scale)	7	[1][4]
Insolubles (in MEK)	≤ 1.0%	[4]

## Solubility Profile

A key characteristic of **Solvent Yellow 82** is its high solubility in various organic solvents, making it suitable for applications in inks, coatings, and plastics.[4][5] The dye is generally considered insoluble in water.[8]

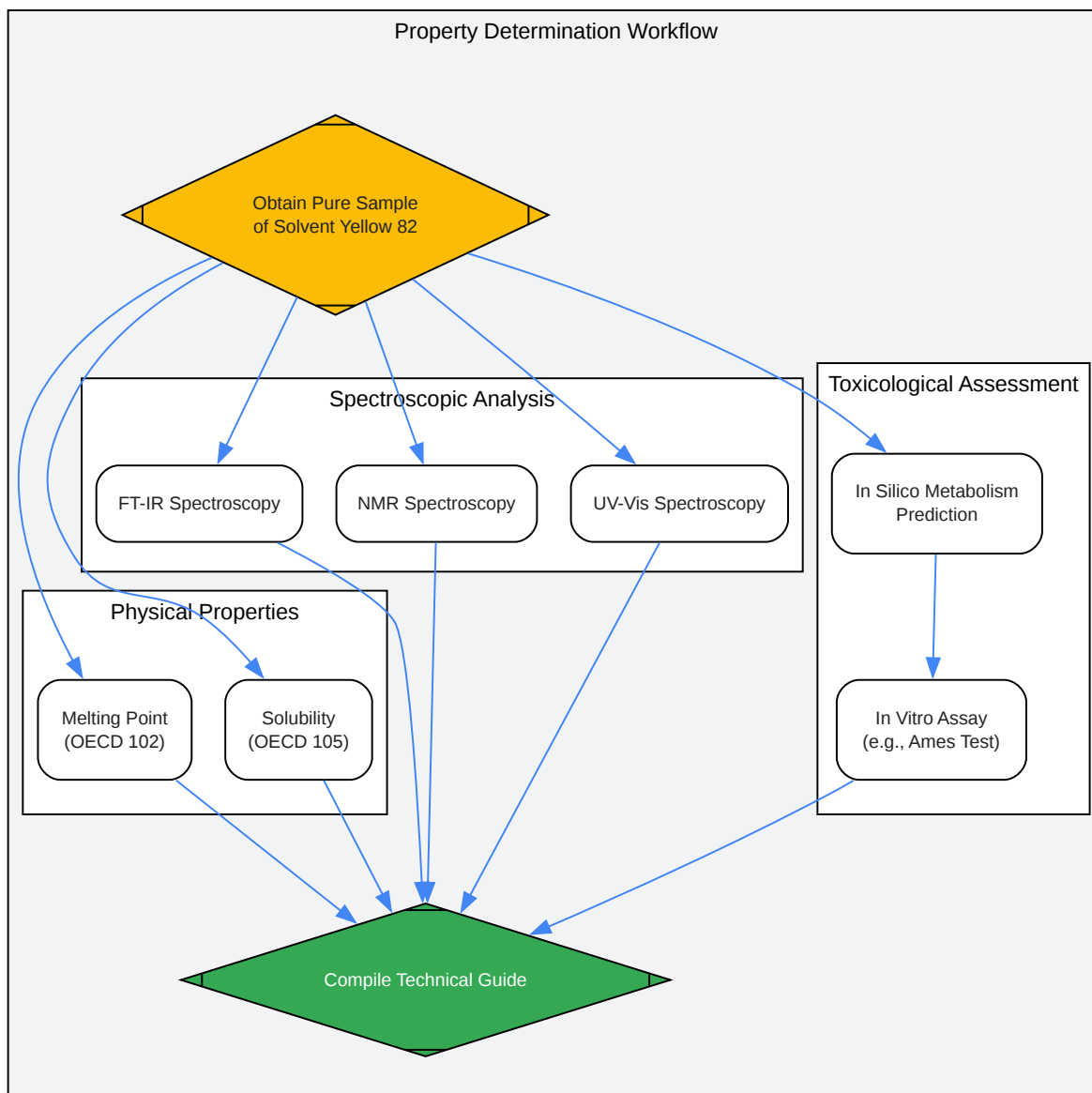
**Table 2: Solubility of Solvent Yellow 82 in Organic Solvents at Room Temperature (20-25 °C)**

Solvent	Solubility (g/L)	Source(s)
Methyl Ethyl Ketone (MEK)	400 - 500	[1][4][9]
Butyl Cellosolve	250 - 500	[1][9]
Diacetone Alcohol (DAA)	500	[1][9]
1-Methoxy-2-propanol	500	[4]
N-Propanol	500	[4]
Ethanol	400	[4][9]
Ethyl Acetate	400 - 500	[4][9]
Toluene	500	[4]
Xylene	150 - 450	[3][9]
Acetone	50	[1]
Isopropanol	5 - 400	[3][9]
Methanol	50 - 450	[3][9]

Note: Solubility values can vary between suppliers. Metal complex dyes may not form true solutions, and these values should be used as a guide.[9]

## Experimental Protocols

The following sections detail the methodologies for determining the key chemical properties of **Solvent Yellow 82**, adapted from standardized OECD guidelines and common laboratory practices.



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**Caption:** General workflow for characterizing **Solvent Yellow 82**.

## Determination of Melting Point (Capillary Method - adapted from OECD 102)

This protocol describes the determination of the melting point using a digital melting point apparatus with a heated metal block.<sup>[10][11][12]</sup>

- Sample Preparation:
  - Ensure the **Solvent Yellow 82** sample is thoroughly dried to remove any residual solvent or moisture.
  - Finely pulverize the sample using a mortar and pestle.
  - Pack the powdered sample into a capillary tube (one end sealed) to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Instrumentation:
  - Use a calibrated digital melting point apparatus.
  - Set the starting temperature to approximately 20 °C below the expected melting point (>215 °C).
  - Set the heating ramp rate to 1-2 °C per minute for an accurate determination. A faster preliminary scan may be conducted to find the approximate range.
- Measurement:
  - Insert the packed capillary tube into the heating block of the apparatus.
  - Observe the sample through the magnified viewing port.
  - Record the temperature at which the first droplet of liquid appears (onset of melting).
  - Record the temperature at which the last solid particle melts (completion of melting). The melting point is reported as this range.
  - Perform the measurement in triplicate and report the average range.

## Determination of Solubility in Organic Solvents (Flask Method - adapted from OECD 105)

This protocol determines the saturation mass concentration of **Solvent Yellow 82** in a given organic solvent at a controlled temperature.<sup>[13][14][15]</sup>

- Apparatus and Materials:
  - Constant temperature bath or shaker (e.g.,  $25 \pm 0.5$  °C).
  - Glass flasks with stoppers.
  - Magnetic stirrer and stir bars.
  - Centrifuge with temperature control.
  - Calibrated analytical balance.
  - UV-Vis Spectrophotometer or HPLC for concentration analysis.
  - Selected organic solvent (e.g., Methyl Ethyl Ketone).
- Procedure:
  - Add an excess amount of **Solvent Yellow 82** (e.g., ~1 g) to a known volume of the solvent (e.g., 100 mL) in a flask. The excess is necessary to ensure saturation is reached.
  - Seal the flask and place it in the constant temperature shaker.
  - Agitate the mixture for a sufficient time to reach equilibrium (a preliminary test may be needed, but 24-48 hours is typical).
  - After agitation, allow the flask to stand at the same temperature for several hours to allow undissolved solid to settle.
  - To ensure complete separation of the solid phase, centrifuge an aliquot of the supernatant at the same controlled temperature.

- Carefully withdraw a sample from the clear supernatant.
- Prepare a series of dilutions of the saturated solution and measure their concentration using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the  $\lambda_{\text{max}}$ ).
- Data Analysis:
  - Calculate the concentration of the saturated solution based on the analytical measurement and any dilution factors.
  - Report the solubility in g/L at the specified temperature.
  - Perform the determination in triplicate and report the mean value.

## Spectroscopic Properties

While specific, detailed spectra for **Solvent Yellow 82** are not widely available in public literature, this section describes the expected characteristics and provides a protocol for their determination.

### UV-Visible (UV-Vis) Spectroscopy

As a colored dye, **Solvent Yellow 82** exhibits strong absorption in the visible region of the electromagnetic spectrum. A study has shown its normalized absorption spectrum in ethanol. [16] The spectrum is expected to show a broad absorption band characteristic of the chromophore system.

Experimental Protocol for UV-Vis Analysis:

- Solution Preparation:
  - Prepare a stock solution of **Solvent Yellow 82** in a suitable spectroscopic grade solvent (e.g., ethanol) of a known concentration (e.g., 100 mg/L).
  - From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 1, 2, 5, 10, 15 mg/L).
- Instrumentation and Measurement:

- Use a dual-beam UV-Vis spectrophotometer.
- Set the wavelength range from 200 to 800 nm.
- Use a matched pair of quartz cuvettes (1 cm path length).
- Fill the reference cuvette with the pure solvent (blank).
- Record a baseline spectrum with the blank in both the sample and reference beams.
- Measure the absorbance spectrum of each standard solution and the stock solution.
- Data Analysis:
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
  - Plot a calibration curve of absorbance at  $\lambda_{\text{max}}$  versus concentration.
  - From the slope of the calibration curve (if linear and passing through the origin), calculate the molar absorptivity ( $\epsilon$ ) using the Beer-Lambert law ( $A = \epsilon bc$ ), where  $A$  is absorbance,  $b$  is the path length (1 cm), and  $c$  is the molar concentration.

## Infrared (IR) Spectroscopy

An FT-IR spectrum would be used to identify the functional groups present in the molecule.

Expected characteristic peaks would include:

- $\sim 3050\text{-}3100\text{ cm}^{-1}$ : Aromatic C-H stretching.
- $\sim 2850\text{-}2960\text{ cm}^{-1}$ : Aliphatic C-H stretching (from the methyl group).
- $\sim 1600\text{ cm}^{-1}$ : C=O stretching from the pyrazolone ring.
- $\sim 1500\text{-}1580\text{ cm}^{-1}$ : N=N stretching of the azo group.
- $\sim 1450\text{-}1500\text{ cm}^{-1}$ : Aromatic C=C ring stretching.
- Low-frequency region ( $< 600\text{ cm}^{-1}$ ): Bands corresponding to the metal-ligand (Cr-O, Cr-N) bonds.

### Experimental Protocol for FT-IR Analysis:

- Sample Preparation:
  - Prepare a KBr (potassium bromide) pellet. Mix ~1-2 mg of dry **Solvent Yellow 82** powder with ~100-200 mg of dry, spectroscopic grade KBr.
  - Grind the mixture to a fine, homogenous powder.
  - Press the powder into a transparent pellet using a hydraulic press.
- Measurement:
  - Record a background spectrum of the empty sample chamber.
  - Place the KBr pellet in the sample holder.
  - Acquire the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ , by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
- Data Analysis:
  - Identify and label the major absorption peaks and assign them to the corresponding functional groups.

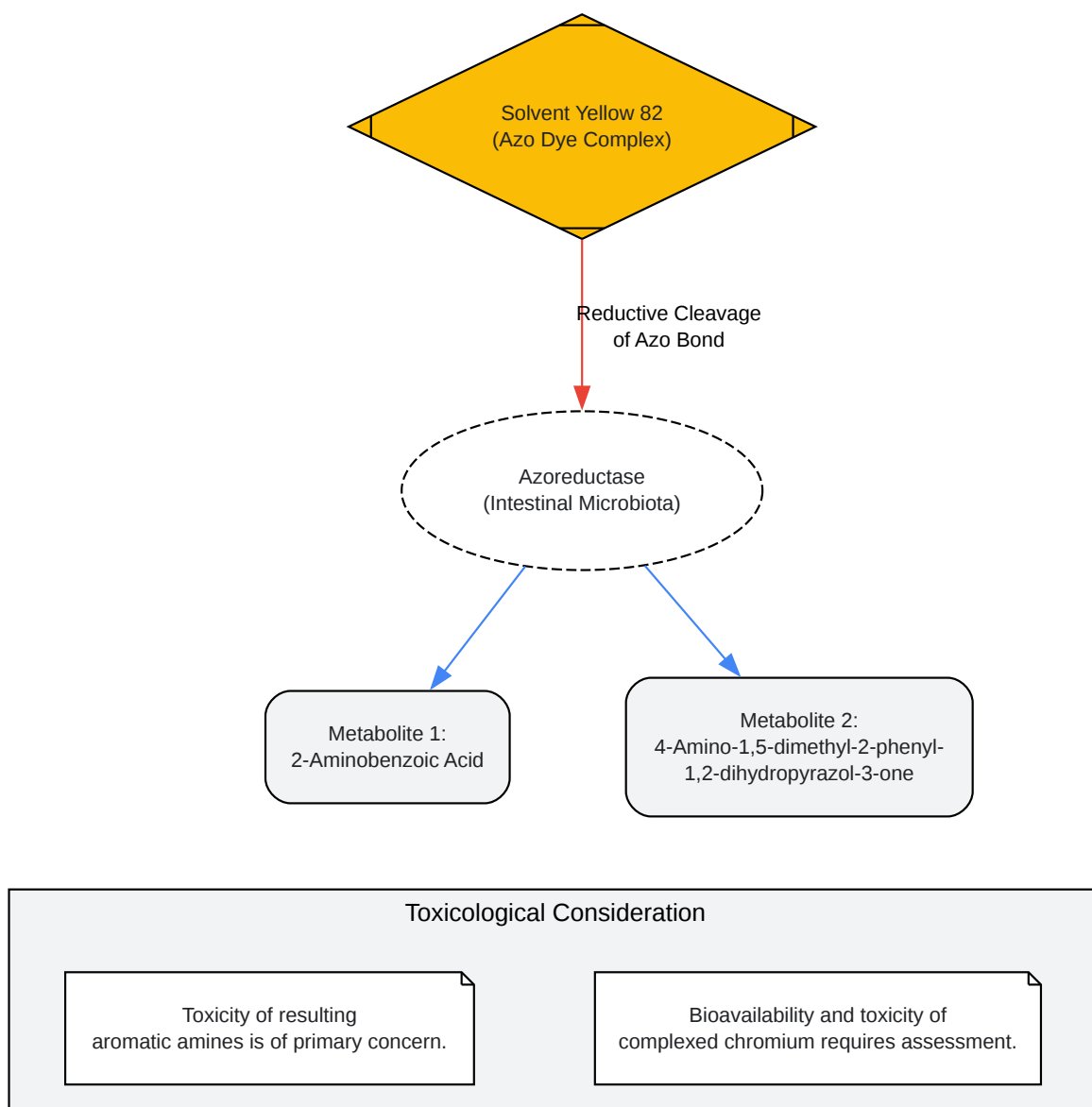
## Stability and Reactivity

- Chemical Stability: The compound is stable under normal temperatures and pressures.<sup>[6]</sup>
- Conditions to Avoid: Avoid the generation of dust, as explosive dust/air mixtures can be formed. Also, avoid excess heat, strong oxidants, and incompatible materials like strong acids and bases.<sup>[6][7]</sup>
- Hazardous Decomposition Products: Upon combustion, irritating and toxic fumes and gases, including carbon oxides and nitrogen oxides, may be produced.<sup>[6][7]</sup>

## Toxicological Profile and Metabolic Pathway

The toxicological profile of **Solvent Yellow 82** is not extensively characterized in public literature.<sup>[6]</sup> However, as a metal-complex azo dye, its toxicological assessment must consider both the parent molecule and its potential metabolites.

Azo dyes can undergo reductive cleavage of the N=N bond, a reaction primarily catalyzed by azoreductase enzymes from intestinal microbiota.<sup>[17][18]</sup> This process breaks the dye down into aromatic amines. For **Solvent Yellow 82**, this would release 2-aminobenzoic acid and an amine derivative of the pyrazolone component. The toxicity of these resulting amines is a primary concern, as some aromatic amines are known carcinogens.<sup>[17]</sup> The presence of chromium also requires consideration, although in its complexed state, its bioavailability and toxicity may be altered compared to free chromium ions.



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**Caption:** Proposed metabolic pathway of **Solvent Yellow 82**.

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